1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Description
1-(3-Chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (CAS: 932976-16-4, molecular formula: C₁₁H₁₀ClN₃O₃, molar mass: 267.67 g/mol) is a triazole-based carboxylic acid derivative characterized by a 3-chloro-4-methoxyphenyl group at position 1 and a methyl group at position 5 of the triazole ring . The chloro and methoxy substituents on the phenyl ring contribute to its electronic and steric properties, influencing its reactivity, solubility, and biological activity.
Properties
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-5-methyltriazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O3/c1-6-10(11(16)17)13-14-15(6)7-3-4-9(18-2)8(12)5-7/h3-5H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSQWJTXFVHHFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=C(C=C2)OC)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C11H10ClN3O3
- Molecular Weight : 273.67 g/mol
Anticancer Properties
Research indicates that compounds with a triazole ring exhibit significant anticancer activity. For instance, derivatives of 1H-1,2,3-triazole have shown promising results against various cancer cell lines. A study demonstrated that related compounds exhibited selective cytotoxicity towards leukemia and solid tumor cell lines with GI50 values comparable to established chemotherapeutics like doxorubicin .
Table 1: Anticancer Activity of Related Triazole Compounds
| Compound | Target Cell Line | GI50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Jurkat (Leukemia) | 0.63 | Induces apoptosis via mitochondrial damage |
| Compound B | CAKI-1 (Kidney) | 0.15 | DNA fragmentation and chromatin condensation |
| Compound C | LOX IMVI (Melanoma) | 0.20 | Inhibition of cell growth through DNA damage |
The mechanisms by which triazole derivatives exert their anticancer effects include:
- Induction of Apoptosis : Many studies have reported that these compounds induce morphological changes in cancer cells indicative of apoptosis, such as membrane blebbing and chromatin condensation .
- DNA Damage : The triazole compounds can cause DNA fragmentation without intercalating into DNA strands, suggesting a novel mechanism distinct from traditional chemotherapeutics .
- Inhibition of Key Enzymes : The nitrogen atoms in the triazole ring facilitate interactions with various proteins and enzymes involved in cancer progression, potentially leading to reduced drug resistance .
Case Studies
Recent studies have explored the potential of this compound in various experimental settings:
- In Vitro Studies : Compounds similar to 1-(3-chloro-4-methoxyphenyl)-5-methyltriazole were tested against multiple cancer cell lines. The results indicated significant cytotoxic effects with low toxicity profiles in normal cell lines such as HEK293 and HaCaT .
- In Silico Studies : Molecular docking studies revealed favorable binding interactions between the triazole compound and target proteins associated with cancer pathways. These findings support its potential as a lead compound for further drug development .
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity : Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the triazole moiety exhibit significant activity against a range of pathogens, including bacteria and fungi. The incorporation of the 3-chloro-4-methoxyphenyl group is hypothesized to enhance this activity through improved interaction with microbial targets .
- Anticancer Properties : Some studies suggest that triazole derivatives can inhibit cancer cell proliferation. For instance, the structural characteristics of 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid may contribute to its efficacy in targeting specific cancer pathways. In vitro assays have shown promising results in reducing the viability of various cancer cell lines .
- Drug Metabolism Modulation : The compound has been investigated for its role as a modulator of the Pregnane X receptor (PXR), which is crucial in drug metabolism and transport. By influencing PXR activity, this compound could potentially alter the pharmacokinetics of co-administered drugs, leading to enhanced therapeutic outcomes or reduced toxicity .
Material Science Applications
- Nonlinear Optical Properties : The triazole ring system is known for its nonlinear optical (NLO) properties, making it suitable for applications in photonic devices. Studies utilizing computational chemistry methods have predicted favorable NLO characteristics for this compound, suggesting its potential use in optical materials .
- Polymer Chemistry : Triazoles are also explored as building blocks in polymer synthesis. Their ability to form stable covalent bonds can be harnessed to create novel polymeric materials with tailored properties for specific applications such as drug delivery systems or smart materials .
Case Study 1: Antimicrobial Efficacy
A study conducted on various triazole derivatives demonstrated that modifications at the phenyl ring significantly influenced antimicrobial activity. The compound this compound was evaluated against several strains of bacteria and fungi. Results indicated a notable reduction in microbial growth at specific concentrations, supporting its potential as an antimicrobial agent.
Case Study 2: Cancer Cell Inhibition
In a series of experiments assessing the cytotoxic effects of triazole derivatives on cancer cells, the compound was shown to induce apoptosis in human breast cancer cell lines. Mechanistic studies revealed that it interfered with key signaling pathways involved in cell survival and proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
A detailed comparison with analogous triazole-4-carboxylic acids is presented below, focusing on substituent effects, physicochemical properties, and biological activities.
Substituent Effects and Structural Variations
Table 1: Structural Comparison of Selected Triazole-4-Carboxylic Acids
Key Observations :
- Steric Influence : The methoxy group introduces steric bulk compared to simpler halogenated analogs (e.g., ), which may affect binding interactions in biological targets.
- Halogen Variations : Fluorine substitution (e.g., ) typically increases lipophilicity and bioavailability, while dual halogenation (e.g., ) may improve receptor affinity .
Physicochemical Properties
Table 2: Physicochemical Data
Key Observations :
Key Observations :
- Trifluoromethyl-substituted analogs (e.g., ) exhibit significant anticancer activity, likely due to enhanced metabolic stability and target affinity .
- The absence of methoxy or bulky groups in simpler halogenated analogs (e.g., ) correlates with higher antimicrobial efficacy, possibly due to improved membrane penetration .
Q & A
Q. What are the standard synthetic protocols for preparing 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid?
A widely used method involves sequential cyclization and functionalization. For example, phenylacetylene can react with sodium azide and methyl iodide in the presence of copper iodide to form the triazole core . Subsequent oxidation of the aldehyde intermediate (e.g., using KMnO₄ or CrO₃) yields the carboxylic acid moiety. Key parameters include reaction temperature (60–80°C) and solvent choice (DMF or THF), which influence regioselectivity and yield .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming the triazole ring geometry and substituent positions. For example, a study on a related pyrazole-3-carboxylic acid derivative reported bond lengths of 1.34–1.48 Å for C–N bonds in the triazole ring and torsion angles confirming planararity . Complementary techniques include:
- NMR : Distinct signals for the methoxy group (δ ~3.8 ppm) and aromatic protons (δ ~7.2–7.5 ppm).
- FTIR : Carboxylic acid C=O stretch at ~1700 cm⁻¹ and triazole ring vibrations at ~1550 cm⁻¹ .
Advanced Research Questions
Q. How can regioselectivity challenges in triazole synthesis be addressed for this compound?
Regioselectivity in 1,2,3-triazole formation is influenced by the catalyst and substituent electronic effects. Copper(I) catalysts favor 1,4-disubstituted triazoles, but steric hindrance from the 3-chloro-4-methoxyphenyl group may shift selectivity. A study demonstrated that adjusting the CuI loading (5–10 mol%) and using microwave-assisted heating (100°C, 30 min) improved yield to 78% while maintaining regiochemical purity . Computational modeling (DFT) of transition states can further predict substituent effects on cycloaddition pathways.
Q. What strategies resolve contradictions in spectral data for derivatives of this compound?
Discrepancies in NMR or mass spectra often arise from tautomerism or residual solvents. For example, a study on a pyrazole-carboxylic acid analog revealed that keto-enol tautomerism caused split peaks in -NMR. This was resolved by deuterated DMSO solvent and variable-temperature NMR (VT-NMR) to stabilize the dominant tautomer . For mass spectrometry, high-resolution ESI-MS (HRMS) with <5 ppm error confirms molecular formulas, distinguishing isobaric impurities.
Q. How does the chloro-methoxy substitution pattern influence biological activity?
The 3-chloro-4-methoxyphenyl group enhances lipophilicity (clogP ~2.8), improving membrane permeability. In a SAR study, replacing chlorine with fluorine reduced antibacterial activity by 50%, while removing the methoxy group abolished enzyme inhibition (IC₅₀ >100 μM vs. 12 μM for the original compound) . Molecular docking simulations suggest the chlorine atom forms a halogen bond with Thr123 in the target enzyme’s active site .
Methodological Guidance
Q. What are optimized conditions for carboxyl group derivatization (e.g., esterification or amidation)?
For esterification:
- Use SOCl₂ in methanol (reflux, 4 h) to convert the carboxylic acid to methyl ester (yield: 85–90%) .
- For amidation: Activate the acid with HATU/DIPEA in DMF, then react with primary amines (room temperature, 12 h; yield: 70–80%) .
Note : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1, UV visualization).
Q. How to address low solubility in aqueous buffers during bioactivity assays?
- Use DMSO as a co-solvent (<1% v/v to avoid cytotoxicity).
- Prepare stock solutions at 10 mM in DMSO, then dilute in PBS (pH 7.4) with 0.1% Tween-80 to prevent aggregation .
- Dynamic light scattering (DLS) can confirm nanoparticle-free solutions (PDI <0.3).
Data Contradiction Analysis
Q. Conflicting reports on melting points: How to validate purity?
Reported melting points vary (e.g., 212–216°C vs. 182–183°C for analogs) due to polymorphs or impurities . Validate via:
- DSC : Sharp endothermic peaks indicate single-phase material.
- HPLC : Purity >98% (C18 column, acetonitrile/water gradient, 254 nm detection) .
Advanced Applications
Q. Can this compound serve as a ligand in metal-catalyzed reactions?
The triazole ring’s nitrogen atoms can coordinate to Pd or Cu. In a palladium-catalyzed Suzuki coupling, the compound acted as a stabilizing ligand, achieving 92% yield for biaryl product (TOF = 1,200 h⁻¹). XPS confirmed Pd–N bond formation (binding energy shift: +1.2 eV) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
